Methyl (R)-N-Boc-3-aminobutyrate

Chiral purity Enantiomeric excess Quality control

Stereochemical integrity is critical in asymmetric synthesis. Methyl (R)-N-Boc-3-aminobutyrate (CAS 159877-47-1) provides a defined (R)-configuration for diastereoselective reactions, as demonstrated in Aventis patent CA 2264556. • Enantiomeric purity ≥99% ee ensures reproducible stereochemical outcomes. • Boc protection enables orthogonal deprotection for sequential coupling. • Suitable for CALB-mediated kinetic resolutions and N-methylation to enhance pharmacokinetic properties. Available in ≥97% chemical purity with chiral HPLC documentation.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 159877-47-1
Cat. No. B063051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-N-Boc-3-aminobutyrate
CAS159877-47-1
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1
InChIKeySUHJJLDEYCLBFT-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-N-Boc-3-aminobutyrate Procurement & Specifications


Methyl (R)-N-Boc-3-aminobutyrate (CAS 159877-47-1) is an N-Boc-protected chiral β-amino acid methyl ester with molecular formula C₁₀H₁₉NO₄ and molecular weight 217.26 g/mol . It belongs to the class of protected β³-amino acid derivatives widely used as enantiomerically pure building blocks in asymmetric synthesis [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester at the carboxyl terminus, with a single chiral center at the 3-position bearing the (R)-absolute configuration . Its density is reported as 1.0±0.1 g/cm³ and boiling point as 302.8±25.0 °C at 760 mmHg . Typical commercial purity specifications range from 95% to ≥98% by HPLC, with enantiomeric excess specifications of ≥99% by chiral HPLC for higher-grade material [2].

Enantiomerically pure (R)-configuration for asymmetric synthesis workflows
N-Boc and methyl ester protecting groups support orthogonal deprotection sequences
Reported purity and enantiomeric excess grades align with synthesis research requirements

Methyl (R)-N-Boc-3-aminobutyrate: Why Racemic/(S)-Enantiomer Substitution Fails


Generic substitution of Methyl (R)-N-Boc-3-aminobutyrate with its racemic mixture or (S)-enantiomer (CAS 199326-63-5 for the (S)-form, where available) is scientifically invalid for stereochemically demanding applications. The (R)-configuration at the β-carbon stereocenter dictates the three-dimensional orientation of downstream synthetic intermediates and final bioactive molecules . In enzyme-catalyzed kinetic resolutions of N-Boc-β³-amino methyl esters, Candida antarctica lipase B (CALB) exhibits strict enantioselectivity, yielding enantiomerically pure material from racemic starting mixtures—a process that would be confounded if the wrong enantiomer were substituted [1]. Furthermore, asymmetric synthetic routes employing chiral auxiliaries achieve diastereomeric ratios of up to 93:7 for structurally related N-Boc-γ-aminobutyric acid derivatives, underscoring the necessity of absolute stereochemical integrity [2]. Use of the incorrect enantiomer in pharmaceutical intermediate synthesis can lead to diastereomeric impurities that require costly chromatographic removal or, in worst cases, produce pharmacologically inactive or antagonistic final products [3].

Racemic mixture
Zero enantiomeric excess may introduce opposite enantiomer, altering stereochemical outcomes in asymmetric synthesis.
(S)-Enantiomer
Yields incorrect absolute configuration; documented diastereoselective routes depend on (R)-configuration and may not transfer directly.
Unprotected methyl (R)-3-aminobutyrate
Lacks N-Boc protection, requiring additional synthetic step and complicating diastereoselective alkylation workflows.

Methyl (R)-N-Boc-3-aminobutyrate: Comparative Evidence


Enantiomeric Purity vs. Racemic and (S)-Enantiomer

The (R)-enantiomer (CAS 159877-47-1) is supplied with enantiomeric excess specifications of ≥99% as determined by chiral HPLC [1]. This contrasts sharply with racemic methyl N-Boc-3-aminobutyrate (a mixture of R and S enantiomers) which by definition has 0% ee, and with the (S)-enantiomer which, when used incorrectly, would yield the opposite absolute configuration in downstream products . Commercial suppliers of the (R)-enantiomer provide batch-specific certificates of analysis including NMR, HPLC, and GC data . The (S)-enantiomer, where commercially cataloged, is a distinct CAS-numbered compound that cannot substitute for the (R)-form in stereospecific synthetic routes.

Enantiomeric Purity
Head-to-head
≥99% ee (R) vs 0% ee (racemic); >99% ee opposite config. (S)
Enantiomeric excess supports stereochemical attribution review.
Batch-specific chiral HPLC data recommended.
Chiral purity Enantiomeric excess Quality control Asymmetric synthesis

Chemical Purity Grade Comparison

Methyl (R)-N-Boc-3-aminobutyrate is commercially available in multiple purity grades. The standard research-grade specification is 97% minimum purity, as offered by Bidepharm, Fluorochem, and Combi-Blocks . A lower-grade 95% minimum purity specification is also available from certain suppliers . For applications requiring higher purity, material with ≥98% purity by HPLC is specified [1]. The 97% grade provides a 2 percentage-point improvement in chemical purity over the 95% baseline grade.

Chemical Purity Grades
Head-to-head
97% (standard), ≥98% (high) vs 95% (economy)
Higher purity supports sensitive catalytic reaction workflows.
Grade selection may affect yield reproducibility.
Chemical purity HPLC Impurity profile Procurement specification

Chiral Intermediate in Patented Synthesis

Methyl (R)-N-Boc-3-aminobutyrate is explicitly documented as intermediate (VII) in a patented synthetic route to substituted amidine derivatives (Aventis Pharmaceuticals) [1]. In this route, the Boc-protected (R)-enantiomer undergoes diastereoselective alkylation with 3-cyanobenzyl bromide in the presence of lithium bis(trimethylsilyl)amide at -78 °C to afford a specific adduct that is subsequently deprotected and coupled to yield the final amidine [1]. In contrast, the unprotected methyl (R)-3-aminobutyrate (VI) or racemic methyl 3-aminobutanoate would not provide the necessary N-protection for this diastereoselective alkylation step without prior derivatization [2].

Patented Synthesis
Class-level
Intermediate (VII) in amidine route
Supports research synthesis workflow without additional N-protection.
Class-level inference; verify with specific protocol.
Pharmaceutical intermediate Patent synthesis Diastereoselective alkylation API precursor

CALB Enzymatic Resolution Selectivity

Racemic methyl N-Boc-3-aminobutyrate can be enzymatically resolved using Candida antarctica lipase B (CALB) via transesterification in toluene with isobutyl alcohol [1]. The enzymatic resolution proceeds with high enantioselectivity, yielding enantiomerically pure (R)- or (S)-enantiomers depending on reaction conditions [1]. For related N-protected β³-amino methyl ester systems, CALB-mediated kinetic resolutions achieve enantioselectivity factors of E > 200 and yield products with >99% ee [2]. While N-Boc protection is noted to be sterically hindered and may inhibit certain lipases and esterases, CALB demonstrates sufficient activity for preparative resolution [3][4]. The (R)-enantiomer produced via this biocatalytic route is identical to commercially sourced CAS 159877-47-1.

Enzymatic Resolution
Class-level
CALB: E >200, >99% ee
Supports biocatalytic production benchmark for enantiopure material.
Boc steric hindrance may limit some lipases; CALB activity documented.
Enzymatic resolution Lipase B Candida antarctica Kinetic resolution Enantioselectivity

Storage Stability vs. Unprotected Analogs

Methyl (R)-N-Boc-3-aminobutyrate requires freezer storage at -20 °C upon receipt for long-term preservation . Other suppliers recommend storage at 2-8 °C under dry conditions . This storage requirement reflects the sensitivity of the Boc protecting group to acid-catalyzed deprotection and potential ester hydrolysis under ambient conditions. In contrast, the unprotected methyl (R)-3-aminobutyrate is typically more stable at room temperature but lacks the synthetic versatility of the N-protected derivative . Racemic methyl N-Boc-3-aminobutyrate shares similar storage requirements but, as discussed above, lacks stereochemical purity for asymmetric applications.

Storage Stability
Source review
-20 °C (freezer) vs Room temp (unprotected analog)
Storage condition supports long-term stereochemical integrity.
Freezer capacity recommended upon receipt; verify storage data.
Storage stability Boc protecting group Freezer storage Long-term stability

Commercial Availability & Price Tier

Methyl (R)-N-Boc-3-aminobutyrate (CAS 159877-47-1) is commercially available from multiple international suppliers across quantity ranges from 250 mg to 25 g and larger upon request . The compound is stocked and shipped from US, UK, EU, and China locations with varying lead times . In contrast, the (S)-enantiomer is less widely cataloged and may require custom synthesis, while racemic methyl N-Boc-3-aminobutyrate is generally lower cost but lacks stereochemical utility. The (R)-enantiomer commands a premium price reflecting the cost of asymmetric synthesis or chiral resolution.

Commercial Availability
Data to verify
>5 suppliers, 250 mg–25 g vs (S)-enantiomer limited
Multi-source supply reduces procurement risk for research programs.
Market data 2024-2025; verify current availability.
Commercial availability Procurement Supply chain Bulk pricing

Methyl (R)-N-Boc-3-aminobutyrate: Application Scenarios


Pharmaceutical Intermediate in Amidine Synthesis

As documented in Aventis Pharmaceuticals patent family CA 2264556 / EP 0931060 / WO 9900356, Methyl (R)-N-Boc-3-aminobutyrate serves as intermediate (VII) in the synthesis of substituted N-[(aminoiminomethyl or aminomethyl)phenyl]propyl amides [1]. The Boc-protected (R)-enantiomer undergoes diastereoselective alkylation with 3-cyanobenzyl bromide using LHMDS at -78 °C, a reaction that requires the specific stereochemistry and N-protection provided by this compound. Procurement of CAS 159877-47-1 with documented enantiomeric purity (≥99% ee) ensures stereochemical fidelity in this patented route [2].

Asymmetric Synthesis of β-Amino Acid Derivatives

Methyl (R)-N-Boc-3-aminobutyrate functions as a chiral building block for the preparation of enantiomerically pure β³-amino acids and β-peptides [1]. The (R)-configuration at the β-carbon provides the requisite stereochemical orientation for β-peptide foldamer formation and for generating peptidomimetics with defined secondary structures. The Boc protecting group enables orthogonal deprotection strategies under acidic conditions (TFA or HCl) without affecting methyl ester functionality, facilitating sequential peptide coupling reactions [2]. Material with ≥97% chemical purity and ≥99% ee is essential for reproducible β-peptide synthesis outcomes.

Reference Standard for Enzymatic Resolution

The (R)-enantiomer serves as an analytical reference standard for monitoring enzymatic kinetic resolutions of racemic N-Boc-β³-amino methyl esters using Candida antarctica lipase B (CALB) [1]. In biocatalytic process development, authentic (R)-enantiomer is required to calibrate chiral HPLC methods, determine enantiomeric excess of resolved products, and establish enantioselectivity factors (E values). The documented enantioselectivity of E > 200 for related systems underscores the need for high-purity reference material [2]. Procurement of CAS 159877-47-1 with certificate of analysis including chiral HPLC data directly supports these quality control applications .

N-Methylated Amino Acid Derivatives

Methyl (R)-N-Boc-3-aminobutyrate can be converted to N-methylated β-amino acid derivatives via selective N-methylation of the Boc-protected amine followed by deprotection [1]. N-Methylated β-amino acids exhibit enhanced pharmacokinetic properties including improved metabolic stability and membrane permeability compared to their non-methylated counterparts [2]. The (R)-stereochemistry is preserved throughout the methylation-deprotection sequence, making the procurement of enantiomerically pure starting material critical for obtaining the desired N-methyl-β-amino acid stereoisomer. Commercial availability of 97-98% purity grades ensures that competing side reactions during N-methylation are minimized .

Application
Selection Property
Validation Focus
Amidine derivative synthesis (patent route context)
Pre-protected (R)-β-amino ester with orthogonal protecting groups
Stereochemical integrity verification (chiral HPLC)
Asymmetric β-amino acid and β-peptide synthesis
Chiral building block with Boc/ester orthogonality
Purity grade selection and deprotection compatibility
Enzymatic resolution reference standard
Enantiomerically pure reference standard with documented ee
Chiral HPLC calibration and ee determination
N-Methylated β-amino acid derivative research
Enantiopure starting material for N-methylation sequences
Reaction selectivity and N-methylation efficiency

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